molecular formula C14H16N2O2 B1380716 ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate CAS No. 1500755-50-9

ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1380716
CAS No.: 1500755-50-9
M. Wt: 244.29 g/mol
InChI Key: KALWQRARYOKRFI-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1500755-50-9 . It has a molecular weight of 244.29 .


Synthesis Analysis

A series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The newly synthesized compounds were characterized by NMR, mass spectral, and IR spectral studies .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrazoles in general are known to participate in a variety of reactions. For instance, they can be formed through condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has been synthesized through various techniques. For example, a study described the synthesis of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, using a one-pot condensation reaction (Viveka et al., 2016).

  • Crystal Structure Analysis : The crystal structure and molecular geometry of these compounds have been analyzed using techniques like X-ray diffraction, revealing their crystallization patterns and stability factors (Achutha et al., 2017).

Chemical Properties and Reactions

  • Amidation Reactions : this compound can undergo various chemical reactions. For instance, its hydroxy derivative was used in microwave-assisted amidation reactions to produce carboxamides (Milosevic et al., 2015).

  • Use in Cross-Coupling Reactions : These compounds have also been used as precursors in cross-coupling reactions, demonstrating their utility in synthesizing diverse organic structures (Arbačiauskienė et al., 2011).

Potential Applications

  • Optical Nonlinearity : Some derivatives of this compound have shown potential in optical nonlinearity, which is significant for applications in optical limiting (Chandrakantha et al., 2013).

  • Use in Organic Synthesis : These compounds are often used in the synthesis of various organic structures, showcasing their versatility in organic chemistry (Ashton & Doss, 1993).

Future Directions

Pyrazoles and their derivatives are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study and development of pyrazole derivatives, including ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, is a promising area for future research.

Biochemical Analysis

Biochemical Properties

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox status. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their phosphorylation status and downstream signaling events .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. Moreover, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. In normal cells, this compound can modulate cellular metabolism by influencing key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, leading to reduced phosphorylation of downstream targets and modulation of signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic effects without causing significant toxicity. It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic and tricarboxylic acid cycle enzymes. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects. For example, this compound localized in the nucleus can interact with transcription factors and modulate gene expression, while its presence in the mitochondria can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)12(10-15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALWQRARYOKRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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